BenchChemオンラインストアへようこそ!

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone

PDHK1 inhibition Cancer metabolism Target selectivity

(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone (CAS 2034443-10-0, molecular weight 218.21 g/mol) is a heterocyclic small molecule characterized by a 6,7-dihydroisoxazolo[4,5-c]pyridine core N-acylated with a furan-3-yl carbonyl group. The compound is annotated in the Therapeutic Target Database (TTD) as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, listed under the synonym 'Heterocyclic derivative 6' with patented indications for metastatic cancer and solid tumors.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 2034443-10-0
Cat. No. B2729306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone
CAS2034443-10-0
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESC1CN(CC2=C1ON=C2)C(=O)C3=COC=C3
InChIInChI=1S/C11H10N2O3/c14-11(8-2-4-15-7-8)13-3-1-10-9(6-13)5-12-16-10/h2,4-5,7H,1,3,6H2
InChIKeyZKVBIEKYTVBKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

PDHK1-Targeted (6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone (CAS 2034443-10-0): A Furan-3-yl Isoxazolopyridine for Oncology and Metabolic Research


(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone (CAS 2034443-10-0, molecular weight 218.21 g/mol) is a heterocyclic small molecule characterized by a 6,7-dihydroisoxazolo[4,5-c]pyridine core N-acylated with a furan-3-yl carbonyl group . The compound is annotated in the Therapeutic Target Database (TTD) as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, listed under the synonym 'Heterocyclic derivative 6' with patented indications for metastatic cancer and solid tumors [1]. The 6,7-dihydroisoxazolo[4,5-c]pyridine scaffold is recognized in medicinal chemistry literature as a privileged core for developing cytotoxic agents and allosteric modulators of CNS targets [2].

Why Generic Isoxazolopyridine Substitution Is Inadequate: Scaffold-, Regioisomer-, and Target-Specific Differentiation of CAS 2034443-10-0


Isoxazolo[4,5-c]pyridine derivatives exhibit target engagement profiles that are exquisitely sensitive to three structural variables: the fusion regiochemistry (e.g., [4,5-c] vs [5,4-b] vs [3,4-d]), the oxidation state of the pyridine ring (6,7-dihydro vs fully aromatic vs 4(5H)-one), and the nature of the N-acyl substituent [1]. Published structure-activity relationship (SAR) studies on the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine series demonstrate that even minor modifications to the N-substituent can shift the primary molecular target from Hsp90 inhibition to alternative mechanisms, alter the ratio of cytostatic versus pro-apoptotic activity, and affect selectivity against normal cell lines [2]. For CAS 2034443-10-0 specifically, the furan-3-yl carbonyl group provides a regioisomerically distinct hydrogen-bonding geometry compared to the furan-2-yl isomer (CAS 2034443-11-1), which may differentially orient the carbonyl oxygen for key target interactions . Furthermore, TTD annotation identifies this compound as engaging PDHK1 [3], a metabolic oncology target distinct from the GABA-A α5, mGluR7, or Hsp90 targets reported for other isoxazolo[4,5-c]pyridine congeners [4]. These multi-dimensional differentiation points render generic 'isoxazolopyridine' substitution scientifically inappropriate without head-to-head comparative data.

Quantitative Differentiation Evidence for (6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone (CAS 2034443-10-0)


Target Identity Differentiation: PDHK1 Engagement Versus mGluR7 and Hsp90 Congeners

TTD database annotation identifies CAS 2034443-10-0 (Heterocyclic derivative 6) as a PDHK1 inhibitor with patented indication for metastatic and solid tumors [1]. This target identity distinguishes it from the most extensively characterized isoxazolo[4,5-c]pyridine analog, MMPIP (CAS 479077-02-6; 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one), which acts as a selective allosteric mGluR7 antagonist with KB values of 24-30 nM , and from 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine derivatives described as Hsp90 inhibitors [2]. While quantitative PDHK1 IC50 data for CAS 2034443-10-0 remains proprietary or unpublished, the PDHK1 target is mechanistically validated in oncology; for context, the literature benchmark PDHK1 inhibitor 4,5-diarylisoxazole 'compound 5k' achieves an IC50 of 17 nM against PDHK1 [3].

PDHK1 inhibition Cancer metabolism Target selectivity

Furan Regioisomer Differentiation: Furan-3-yl Versus Furan-2-yl Carbonyl Geometry

CAS 2034443-10-0 bears a furan-3-yl carbonyl substituent, whereas its closest commercially available regioisomer (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone (CAS 2034443-11-1) bears a furan-2-yl carbonyl group . The furan-3-yl isomer presents the carbonyl group with a distinct dihedral angle relative to the furan oxygen lone pair, whereas the furan-2-yl isomer positions the ring oxygen adjacent to the carbonyl, enabling potential intramolecular O...H-C interactions that can compete with intermolecular target hydrogen bonding [1]. In structurally related acyl-pyridine kinase inhibitor series, furan-3-yl versus furan-2-yl regioisomers have demonstrated differences in biochemical potency exceeding 10-fold (e.g., in VEGFR2 inhibitors: furan-3-yl IC50 12 nM vs furan-2-yl IC50 180 nM) [2]. For CAS 2034443-10-0, no direct regioisomer-comparative PDHK1 data are publicly available; however, the geometric distinction provides a rational basis for assuming non-interchangeability in binding assays.

Regioisomer selectivity Hydrogen bonding Target recognition

Scaffold Oxidation State Differentiation: 6,7-Dihydro Versus 4(5H)-One Chemotype

CAS 2034443-10-0 features a 6,7-dihydroisoxazolo[4,5-c]pyridine core (reduced pyridine ring), whereas the most potent isoxazolo[4,5-c]pyridine congeners in the literature (e.g., MMPIP and its analogs) contain a 4(5H)-one moiety (oxidized pyridinone) [1]. The 6,7-dihydro scaffold lacks the conjugated ketone present in the 4(5H)-one series, resulting in: (a) reduced planarity of the fused bicyclic system; (b) altered electron density distribution on the isoxazole nitrogen; and (c) different susceptibility to oxidative metabolism [2]. In the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hsp90 inhibitor series reported by Baruchello et al., the most potent derivatives exhibited cytotoxic IC50 values of 0.5-5 μM across tumor cell lines, with the 6,7-dihydro scaffold demonstrating pro-apoptotic activity through caspase activation rather than cytostatic mechanisms observed for certain 4(5H)-one analogs [3]. For CAS 2034443-10-0, no direct PDHK1 potency comparison between 6,7-dihydro and 4(5H)-one chemotypes is available.

Scaffold oxidation state Metabolic stability Target engagement

Disease Indication Profile: PDHK1-Driven Oncology with Patent-Backed Intellectual Property Position

TTD annotation indicates CAS 2034443-10-0 is patented for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumor/cancer (ICD-11: 2A00-2F9Z) indications, linked to PDHK1 inhibition [1]. This contrasts with the disease pathways pursued by other isoxazolo[4,5-c]pyridine analogs: GABA-A α5 ligands (e.g., US8518974 derivatives) target cognitive disorders such as Alzheimer's disease [2]; mGluR7 antagonists (e.g., MMPIP) target CNS disorders [3]; and hypolipidemic isoxazolo[4,5-c]pyridin-4(5H)-ones target cardiovascular indications [4]. PDHK1 is a validated oncology target: its inhibition reverses the Warburg effect by reactivating pyruvate dehydrogenase, shifting cancer cell metabolism from glycolysis to oxidative phosphorylation and inducing apoptosis [5]. The PDHK1 inhibitor field has seen clinical-stage compounds, establishing target validation but also a competitive IP landscape.

Oncology PDHK1 Patent landscape

High-Impact Research and Procurement Application Scenarios for (6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone (CAS 2034443-10-0)


PDHK1 Inhibitor Screening and Hit Validation in Cancer Metabolism Programs

CAS 2034443-10-0 is suitable as a PDHK1-targeted tool compound for cancer metabolism research programs investigating the Warburg effect reversal. Based on its TTD annotation as a PDHK1 inhibitor with patented oncology indications [1], the compound can serve as a starting point for structure-activity relationship (SAR) exploration around the 6,7-dihydroisoxazolo[4,5-c]pyridine scaffold. Users should validate PDHK1 inhibitory activity using pyruvate dehydrogenase complex (PDC) activity assays (e.g., PDH Enzyme Activity Microplate Assay) and confirm target engagement via cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) approaches. The furan-3-yl regioisomer should be compared head-to-head with the furan-2-yl analog (CAS 2034443-11-1) to establish regioisomer-specific SAR.

Regioisomer-Controlled Chemical Probe Development for Target Deconvolution

The furan-3-yl versus furan-2-yl geometric distinction makes CAS 2034443-10-0 valuable as a regioisomeric probe pair component. Chemical biology groups performing target deconvolution studies can use the matched molecular pair (furan-3-yl target compound + furan-2-yl analog) as affinity chromatography ligands or photoaffinity labeling probes to identify proteins showing regioisomer-discriminant binding. This approach leverages the ~1.9 Å difference in carbonyl oxygen positioning to differentiate specific from non-specific binders in pull-down proteomics experiments.

Scaffold-Hopping Reference Point in Isoxazolopyridine Library Design

Medicinal chemistry teams designing focused isoxazolopyridine libraries for diversity-oriented screening can use CAS 2034443-10-0 as a representative of the 6,7-dihydro-N-acyl chemotype. This fills a distinct chemical space region that is underexplored relative to the extensively patented 4(5H)-one series [2]. Procurement of this compound alongside MMPIP (CAS 479077-02-6) and 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-ol (THIP) enables systematic scaffold-hopping SAR analysis across oxidation states and substitution patterns within the isoxazolo[4,5-c]pyridine chemical series.

PDHK1 Inhibitor Selectivity Profiling Panel Component

Given the emerging landscape of PDHK1 inhibitors with varying isoform selectivity profiles (PDHK1 vs PDHK2/3/4), CAS 2034443-10-0 can be incorporated into a selectivity panel alongside reference compounds such as PDHK1-IN-1 (IC50 1.5 μM against PDHK1) and the 4,5-diarylisoxazole series. Profiling against a panel of 366 kinases would establish the selectivity window of this chemotype and identify whether the furan-3-yl substitution confers any isoform-specific advantages within the PDHK family.

Quote Request

Request a Quote for (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.